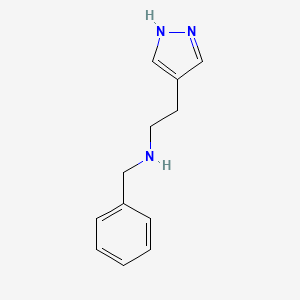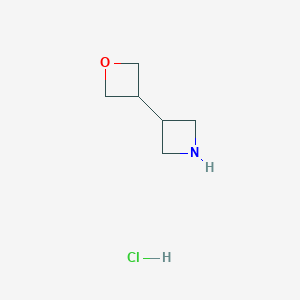
3-(Oxetan-3-yl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-yl)azetidine hydrochloride is a compound that features both azetidine and oxetane rings. These four-membered heterocyclic structures are known for their unique chemical properties and biological activities. Azetidines contain a nitrogen atom, while oxetanes contain an oxygen atom, making them valuable in various fields such as medicinal chemistry and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)azetidine hydrochloride typically involves the formation of the azetidine and oxetane rings through specific reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetate to yield the target compound . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxetan-3-yl)azetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
3-(Oxetan-3-yl)azetidine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and oxetane rings can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Oxetan-3-yl)azetidine hydrochloride include:
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Other heterocyclic compounds: Compounds like pyrrolidine, piperidine, and morpholine, which also feature four-membered rings with nitrogen or oxygen atoms.
Uniqueness
What sets this compound apart is the combination of both azetidine and oxetane rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
3-(oxetan-3-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(2-7-1)6-3-8-4-6;/h5-7H,1-4H2;1H |
Clé InChI |
QGTKPBJATVODEV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
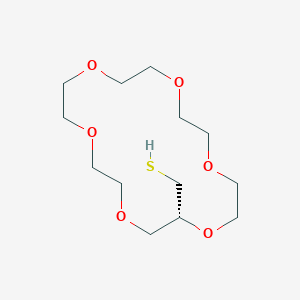

![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
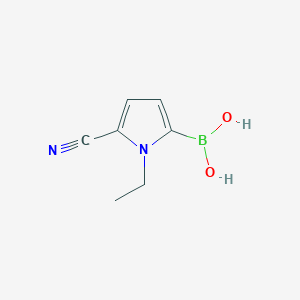
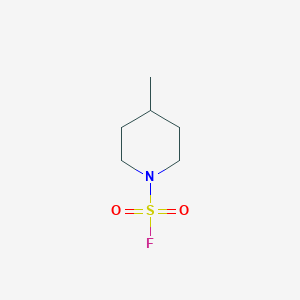

![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
